molecular formula C16H24N2O4S B2578056 2-(3-methoxyphenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide CAS No. 1234940-60-3

2-(3-methoxyphenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2578056
CAS RN: 1234940-60-3
M. Wt: 340.44
InChI Key: UBHFEQWPBATUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been studied for its effects on the brain and nervous system.

Scientific Research Applications

Enzyme Inhibition Studies

Compounds related to "2-(3-methoxyphenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide" have been synthesized and evaluated for their inhibitory activities against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One study demonstrated that certain synthesized compounds exhibited good inhibitory activity against these enzymes, with detailed structure-activity relationship (SAR) studies and molecular docking analyses providing insights into their mode of interaction with the enzyme targets (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).

Synthesis and Biological Activity

New derivatives bearing the piperidine nucleus have been synthesized, showing promising biological activities. These activities include potential effects against cholinesterase, highlighting the compounds' relevance in research related to neurodegenerative diseases. The process involves coupling benzene sulfonyl chloride with 1-amino piperidine, followed by the substitution at the nitrogen atom with various electrophiles. The synthesized compounds were then evaluated for their enzyme inhibition capabilities, showing significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes (Khalid, Rehman, Abbasi, Siddiqui, Malik, Ashraf, Ahmad, & Ejaz, 2014).

Antibacterial and Antimicrobial Applications

Compounds structurally related to "this compound" have also been explored for their antibacterial potentials. A study involving the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. These compounds exhibited moderate inhibitory activities against various Gram-negative bacterial strains, suggesting their potential application in developing new antibacterial agents (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).

properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-22-15-5-3-4-14(10-15)11-16(19)17-12-13-6-8-18(9-7-13)23(2,20)21/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHFEQWPBATUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.